

# Spectroscopic Profile of Dibenzyl Oxalate: A Technical Guide

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Compound of Interest		
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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dibenzyl oxalate** (C<sub>16</sub>H<sub>14</sub>O<sub>4</sub>), a key organic compound with applications in various chemical syntheses. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for researchers in drug development and materials science.

# **Molecular Structure and Properties**

**Dibenzyl oxalate**, with a molecular weight of 270.28 g/mol , is the dibenzyl ester of oxalic acid. [1] Its structure is characterized by a central oxalate core flanked by two benzyl groups.

Chemical Structure:

Key Identifiers:

IUPAC Name: dibenzyl ethanedioate[1]

CAS Number: 7579-36-4[2]

• Molecular Formula: C16H14O4[1]

# **Spectroscopic Data Analysis**



The following sections provide a detailed breakdown of the NMR, IR, and Mass Spectrometry data for **dibenzyl oxalate**.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **dibenzyl oxalate**, the key structural features to be identified are the protons and carbons of the benzyl groups and the carbons of the oxalate core.

<sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **dibenzyl oxalate** is expected to show two main signals corresponding to the methylene protons (-CH<sub>2</sub>-) and the aromatic protons of the phenyl rings.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Dibenzyl Oxalate** 

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Multiplet	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
~5.25	Singlet	4H	Methylene protons (- CH <sub>2</sub> )

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

<sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: 13C NMR Spectroscopic Data for **Dibenzyl Oxalate** 



Chemical Shift (δ) ppm	Assignment
~157	Carbonyl carbon (C=O)
~135	Aromatic C (quaternary)
~128	Aromatic CH
~68	Methylene carbon (-CH <sub>2</sub> )

Note: Predicted chemical shifts based on typical values for similar benzyl esters.

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **dibenzyl oxalate** is dominated by the characteristic absorptions of the ester functional group.

Table 3: IR Spectroscopic Data for Dibenzyl Oxalate

Wavenumber (cm⁻¹)	Intensity	Assignment
~1750	Strong	C=O stretch (ester)
~1200	Strong	C-O stretch (ester)
~3030	Medium	C-H stretch (aromatic)
~2950	Medium	C-H stretch (aliphatic)
~1600, 1495, 1455	Medium-Weak	C=C stretch (aromatic ring)

## **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, **dibenzyl oxalate** is expected to undergo fragmentation, with the benzyl cation being a prominent fragment.

Table 4: Mass Spectrometry Data for **Dibenzyl Oxalate** 



m/z	Relative Intensity (%)	Assignment
270	Low	Molecular Ion [M]+
180	99.99	[M - C <sub>7</sub> H <sub>6</sub> O] <sup>+</sup>
107	13.70	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>
91	79.40	[C <sub>7</sub> H <sub>7</sub> ]+ (Tropylium ion)
179	34.00	[M - C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup>

Data obtained from GC-MS analysis.[1]

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

#### NMR Spectroscopy

Sample Preparation: A sample of **dibenzyl oxalate** (typically 5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For <sup>1</sup>H NMR, standard acquisition parameters are used. For <sup>13</sup>C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

## **Infrared Spectroscopy**

Sample Preparation (Thin Film): A small amount of solid **dibenzyl oxalate** is dissolved in a volatile solvent (e.g., dichloromethane). A drop of this solution is placed on a salt plate (e.g., KBr or NaCl), and the solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean salt plate is first recorded and then subtracted from the sample spectrum.



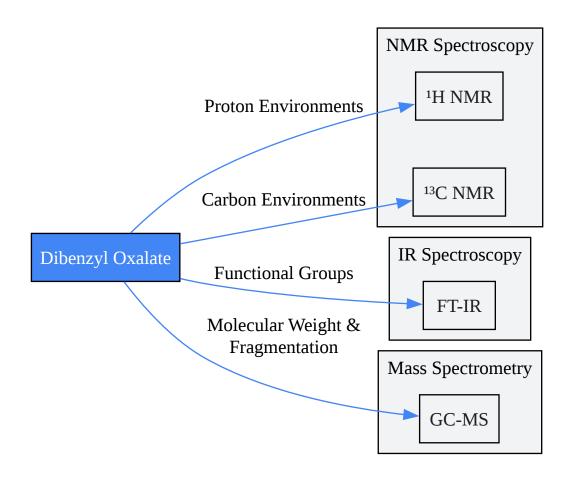
## **Mass Spectrometry**

Sample Introduction (GC-MS): A dilute solution of **dibenzyl oxalate** in a suitable solvent (e.g., ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities before it enters the MS.

Data Acquisition: The mass spectrum is obtained using an electron ionization (EI) source. The instrument is typically scanned over a mass range of m/z 50-500.

#### **Visualizations**

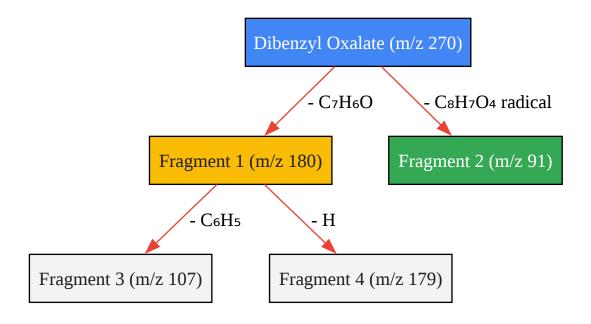
The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **dibenzyl oxalate**.



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Spectroscopic analysis workflow for **dibenzyl oxalate**.





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## References

- 1. Dibenzyl oxalate | C16H14O4 | CID 82058 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 草酸二苄酯 98% | Sigma-Aldrich [sigmaaldrich.com]
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